ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that combines a naphthalene moiety with a thiazolidine ring
Preparation Methods
The synthesis of ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. The key steps include:
Formation of the thiazolidine ring: This can be achieved through the reaction of a thioamide with an α-halo ester under basic conditions.
Introduction of the naphthalene moiety: This step involves the condensation of the thiazolidine intermediate with 2-methoxynaphthalene-1-carbaldehyde in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or thiazolidine moieties, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its photophysical properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be compared with similar compounds, such as:
Naproxen Related Compound L: This compound also contains a methoxynaphthalene moiety but differs in its overall structure and applications.
(S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide: This compound is known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its combination of a thiazolidine ring with a naphthalene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-3-25-17(21)11-20-18(22)16(26-19(20)23)10-14-13-7-5-4-6-12(13)8-9-15(14)24-2/h4-10H,3,11H2,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLUUTVOBQUAM-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=C(C=CC3=CC=CC=C32)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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